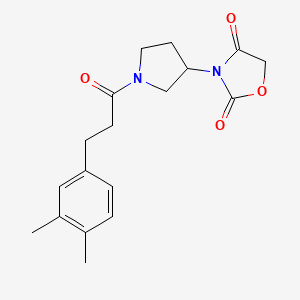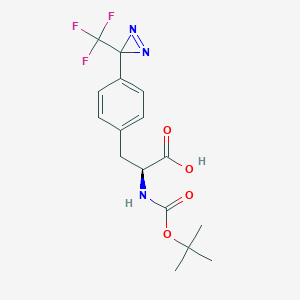
Boc-Tdf-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Tdf-OH, also known as (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid, is a fluorinated alcohol molecule . It is widely used in scientific experiments.
Synthesis Analysis
Boc-Tdf-OH is related to the tert-butyloxycarbonyl (Boc) group, which is commonly used in peptide synthesis . The Boc group is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .Molecular Structure Analysis
The molecular formula of Boc-Tdf-OH is C16H18F3N3O4, and its molecular weight is 373.33 . It can be formally regarded as the acid anhydride derived from a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis
Boc-Tdf-OH is related to the Boc group, which reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .Physical And Chemical Properties Analysis
Boc-Tdf-OH is a compound with a molecular weight of 373.33 . It is related to the Boc group, which is stable towards most nucleophiles and bases .Direcciones Futuras
Boc-Tdf-OH is widely used in scientific experiments, and its related Boc group plays a pivotal role in the synthesis of multifunctional targets . As the pursuit of more complex, functionally diverse structures continues to expand, the need to develop differential protecting group installation and deprotection strategies concomitantly must evolve .
Mecanismo De Acción
Target of Action
The primary target of Boc-Tdf-OH is the amine functional group . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
Boc-Tdf-OH interacts with its targets through a process known as deprotection . Deprotection of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process involves the removal of the Boc group, revealing the original amine functional group .
Biochemical Pathways
The deprotection process plays a significant role in organic synthesis , affecting various biochemical pathways where the amine functional group is involved.
Pharmacokinetics
The pharmacokinetics of tenofovir disoproxil fumarate (tdf), a related compound, have been studied . A pharmacokinetic model for TDF and its active anabolite tenofovir-diphosphate (TFV-DP) was developed and validated with data from 4 different trials, including 4 distinct dosing regimes .
Result of Action
The result of Boc-Tdf-OH’s action is the deprotection of the amine functional group . This process reveals the original amine functional group, which can then participate in further chemical reactions .
Action Environment
The action of Boc-Tdf-OH can be influenced by various environmental factors. For instance, the deprotection process can be affected by the presence of water . Furthermore, the stability of Boc-Tdf-OH in intestinal fluid and hepatic/intestinal stability can influence the oral bioavailability of TFV prodrugs .
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4/c1-14(2,3)26-13(25)20-11(12(23)24)8-9-4-6-10(7-5-9)15(21-22-15)16(17,18)19/h4-7,11H,8H2,1-3H3,(H,20,25)(H,23,24)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYABUBZWZAONDD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Tdf-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

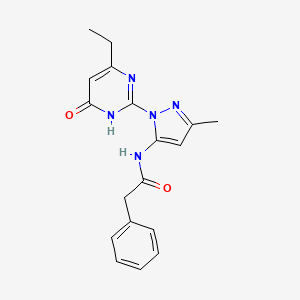
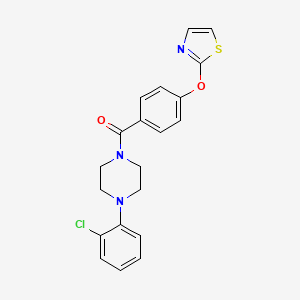
![3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2444073.png)
![5-((3,4-Dichlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444076.png)
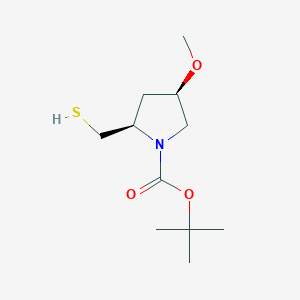
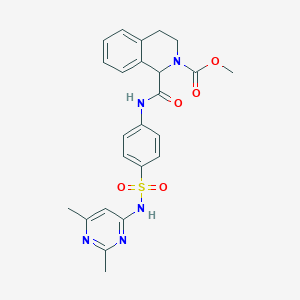
![2-[(5-Chloro-2-fluorophenoxy)methyl]-1-(cyclopropylmethyl)aziridine](/img/structure/B2444080.png)
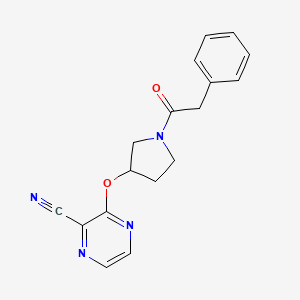
![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride](/img/no-structure.png)
![2-Methoxyphenyl 2-(benzo[d]oxazol-2-ylthio)ethanesulfonate](/img/structure/B2444084.png)
![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2444086.png)
![N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2444088.png)
![4-chloro-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2444090.png)
